Tegaserod-D11
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Overview
Description
Tegaserod-D11 is a deuterated form of Tegaserod, an orally active serotonin receptor 4 (HTR4) agonist and a serotonin receptor 2B antagonist. It is primarily used in scientific research and has shown potential in the treatment of irritable bowel syndrome and certain types of cancer .
Preparation Methods
The synthesis of Tegaserod-D11 involves the incorporation of deuterium, a stable isotope of hydrogen, into the Tegaserod molecule. This process typically involves the use of deuterated reagents and solvents under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Tegaserod-D11 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions can occur under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tegaserod-D11 is used extensively in scientific research due to its unique properties:
Chemistry: It serves as a tracer in quantitative studies due to its deuterium labeling.
Biology: It is used to study the effects of serotonin receptor agonists and antagonists.
Medicine: It has shown potential in treating irritable bowel syndrome and certain cancers by inducing apoptosis in tumor cells
Industry: It is used in the development of new pharmaceuticals and in pharmacokinetic studies.
Mechanism of Action
Tegaserod-D11 exerts its effects by activating serotonin receptor 4 and antagonizing serotonin receptor 2B. This dual action leads to increased gastrointestinal motility, reduced abdominal pain, and induction of apoptosis in tumor cells. The molecular targets include the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival .
Comparison with Similar Compounds
Tegaserod-D11 is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic profile. Similar compounds include:
Tegaserod: The non-deuterated form, which has similar biological activity but different pharmacokinetics.
Prucalopride: Another serotonin receptor agonist used for gastrointestinal disorders.
Cisapride: A serotonin receptor agonist with a different safety profile
This compound stands out due to its enhanced stability and potential for use in more precise scientific studies.
Properties
Molecular Formula |
C16H23N5O |
---|---|
Molecular Weight |
312.45 g/mol |
IUPAC Name |
1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)guanidine |
InChI |
InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21)/b20-11+/i1D3,3D2,4D2,5D2,8D2 |
InChI Key |
IKBKZGMPCYNSLU-KHODFCECSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N/N=C/C1=CNC2=C1C=C(C=C2)OC |
Canonical SMILES |
CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.